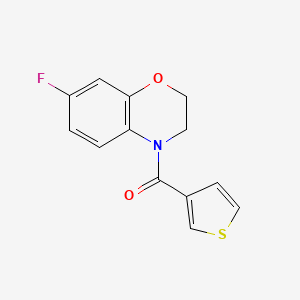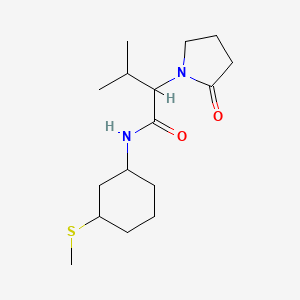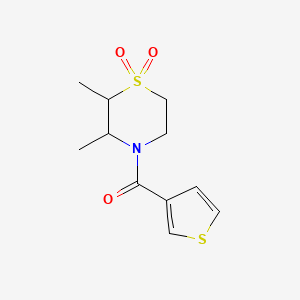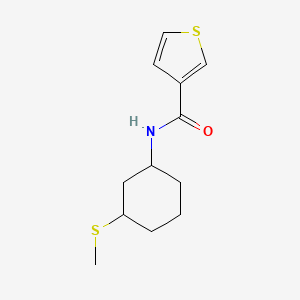![molecular formula C16H15N3O B7594169 6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)
6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties that make it a promising candidate for research in different areas such as medicinal chemistry, materials science, and nanotechnology.
作用機序
The mechanism of action of 6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It can also act as an acetylcholinesterase inhibitor, which makes it a potential treatment for Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. It can also affect the expression of genes involved in cell growth and apoptosis.
実験室実験の利点と制限
The advantages of using 6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one in lab experiments include its high yield and purity, its unique structure and properties, and its potential applications in various fields. However, its limitations include its toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research involving 6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one. These include:
1. Further investigation of its mechanism of action to fully understand its potential applications in various fields.
2. Synthesis of novel derivatives of this compound with enhanced properties and activities.
3. Development of new methods for the synthesis of this compound with higher yield and purity.
4. Investigation of its potential applications in other fields such as catalysis and environmental remediation.
5. Exploration of its potential as a treatment for other diseases such as Huntington's disease and multiple sclerosis.
Conclusion:
This compound is a unique chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new methods for its synthesis and applications.
合成法
The synthesis of 6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one can be achieved through various methods, including the reaction of 6-methyl-3(2H)-pyridazinone with 2-methyl-4-quinolinecarboxaldehyde in the presence of a catalyst. This reaction results in the formation of the desired compound with high yield and purity.
科学的研究の応用
The unique structure of 6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one makes it a promising candidate for research in various fields. In medicinal chemistry, this compound has shown potential as an anticancer agent and a treatment for other diseases such as Alzheimer's and Parkinson's. In materials science, it can be used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, it can be used as a precursor for the synthesis of nanoparticles with potential applications in drug delivery and imaging.
特性
IUPAC Name |
6-methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-7-8-16(20)19(18-11)10-13-9-12(2)17-15-6-4-3-5-14(13)15/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDGEWXXTXVCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2=CC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)







![1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one](/img/structure/B7594139.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide](/img/structure/B7594148.png)
![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)